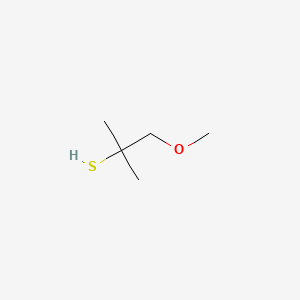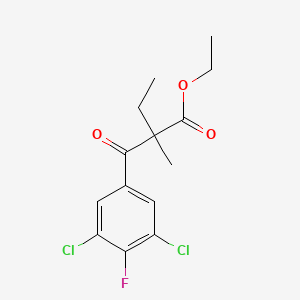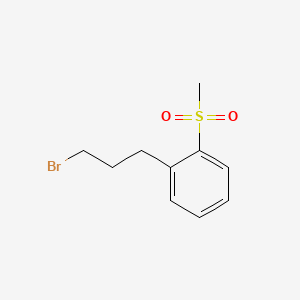
1-(3-Bromopropyl)-2-methanesulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-phenylpropyl alcohol, followed by the introduction of the methanesulfonyl group. The reaction typically involves:
Step 1: Bromination of 3-phenylpropyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) to yield 3-bromopropylbenzene.
Step 2: Sulfonation of 3-bromopropylbenzene using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.
Elimination: Alkenes with varying degrees of substitution.
Oxidation/Reduction: Sulfoxides or sulfones, depending on the reaction conditions.
科学研究应用
1-(3-Bromopropyl)-2-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methanesulfonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methanesulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
相似化合物的比较
1-Bromo-3-phenylpropane: Lacks the methanesulfonyl group, making it less reactive in certain chemical transformations.
3-Bromopropylbenzene: Similar structure but without the methanesulfonyl group, leading to different reactivity and applications.
Uniqueness: 1-(3-Bromopropyl)-2-methanesulfonylbenzene is unique due to the presence of both the bromopropyl and methanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C10H13BrO2S |
|---|---|
分子量 |
277.18 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 |
InChI 键 |
SBOVMXVDRDULOB-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


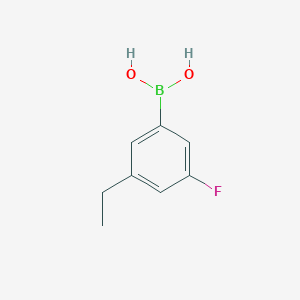



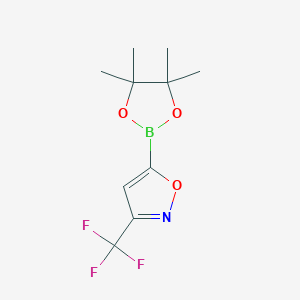
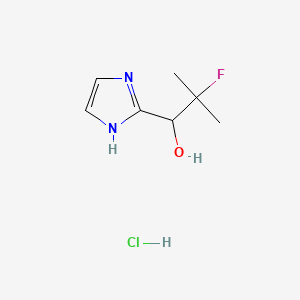
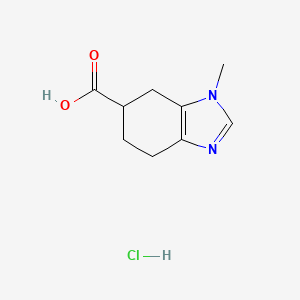
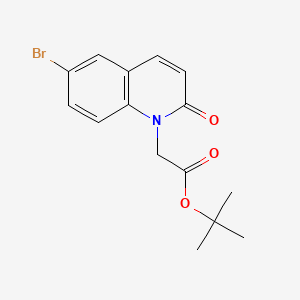
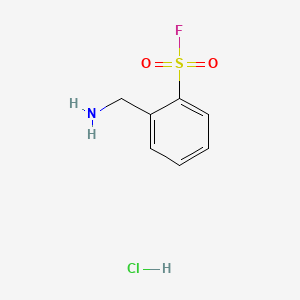
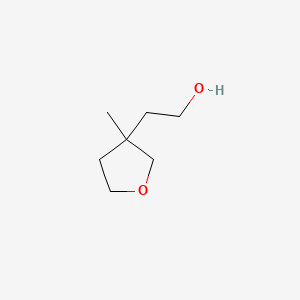

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
